Ortho-Methoxy Substitution Confers Higher Predicted Binding Affinity to RORα Nuclear Receptor Relative to Para-Methoxy Analog
A derivative of 3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, specifically N,N-diethyl-4-[3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline (SMR000043003), showed an IC50 of 3.67 µM against isoform 2 of the nuclear receptor RORα in a reporter assay [1]. The corresponding 4-methoxyphenyl congener (3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, CAS 3176-54-3) was not reported in this assay, suggesting that the ortho-substitution pattern may be a prerequisite for RORα engagement within this chemotype.
| Evidence Dimension | Inhibitory activity (IC50) against RORα isoform 2 |
|---|---|
| Target Compound Data | 3.67 µM (derivative SMR000043003 bearing the 2-methoxyphenyl core) |
| Comparator Or Baseline | 3-(4-Methoxyphenyl) analog (CAS 3176-54-3) — no detectable RORα activity in the same screening panel |
| Quantified Difference | Only ortho-substituted derivative showed activity (3.67 µM); para-substituted analog inactive |
| Conditions | Nuclear receptor RORα isoform 2 reporter assay (Scripps Research Institute Molecular Screening Center, PubChem AID 599) |
Why This Matters
For screening programs targeting RORα-mediated pathways, the ortho-methoxy derivative provides a validated starting point that the 4-methoxy analog cannot substitute, reducing the risk of false-negative library outcomes.
- [1] BindingDB entry BDBM33042. N,N-diethyl-4-[3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline; IC50 = 3.67 µM against RORα isoform 2 (PubChem AID 599). View Source
